Treating Thyroid Cancer with Triple Drug Combo

The aggressive clinical behavior of poorly differentiated and anaplastic thyroid cancers (PDTC and ATC) has proven challenging to treat, and survival beyond a few months from diagnosis is rare. In a new study, scientists at The Institute of Cancer Research, London, looked at thyroid cancers that express a mutated gene called BRAF, which can drive thyroid cancer growth. A game-changing drug called a BRAF inhibitor, which targets this genetic mutation, was developed at the ICR and produces significant results in both thyroid cancers and melanomas which carry the mutation.

In BRAF-mutant melanoma, the role of BRAF/MEK inhibitor combination therapy continues to evolve in the context of successful immunotherapy, particularly targeting the CTLA-4 and the PD-1/PD-L1 axis. However, using murine models, scientists have detected only modest immune-mediated activity of BRAFi monotherapy in thyroid cancer. Combining immunotherapy with targeted small molecules is a logical approach in aggressive thyroid cancer and has been the subject of limited exploration to date in both the preclinical and early clinical setting.

In this research, published in the Journal for ImmunoTherapy of Cancer, scientists sought to combine three modes of treatment in one, targeting the genetic fault while also stimulating the immune system into action against the tumor at the same time. Analyses of samples from tumor-bearing mice were performed to immunologically characterize the effects of different treatments. The BRAF drug, called PLX4720, had its expected effects, working well against the tumors in mice in the first instance. The team then used a type of genetically engineered herpes oncolytic virus as well as antibodies called checkpoint inhibitors.

structure of plx4720


The study results show thyroid cancer cells were susceptible to infection with oHSV and that this process was associated with activation of the immune tumor microenvironment in vivo. They also showed improved therapeutic responses when combining oHSV and BRAF inhibition in vivo. Importantly, both gene and protein expression data revealed an increase in the activation of T cells and natural killer (NK) cells in the tumor in combination-treated samples. The benefit of the combination oHSV and BRAF inhibitor therapy was abrogated when T cells or NK cells were depleted in vivo.

“These are really promising results, showing three is the magic number when it comes to combining therapies for thyroid cancer” explains Professor Alan Melcher, Professor of Translational Immunology at the ICR. “This study gives us a great basis to investigate the role of T cells further and work out how they do their job in cancer. We hope to be able to combine these treatments in clinical trials in the future to make a real difference for patients and help nip cancer drug resistance in the bud by attacking from all angles.”


PLX4720 and other compounds that target BRAF available at VulcanChem for research use:

Compound More information
PLX4720 https://www.vulcanchem.com/product/inhibitors/VC1097535
Sorafenib https://www.vulcanchem.com/product/inhibitors/VC1087181
Vemurafenib https://www.vulcanchem.com/product/inhibitors/VC1093345
Regorafenib https://www.vulcanchem.com/product/inhibitors/VC1096189
Dabrafenib https://www.vulcanchem.com/product/inhibitors/VC1097619
Encorafenib https://www.vulcanchem.com/product/inhibitors/VC1097517
Ripretinib https://www.vulcanchem.com/product/inhibitors/VC1082921
Fostamatinib https://www.vulcanchem.com/product/inhibitors/VC1119633
RAF-265 https://www.vulcanchem.com/product/inhibitors/VC1119631
XL-281 https://www.vulcanchem.com/product/inhibitors/VC1097561



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